![molecular formula C15H23NO2 B11861669 3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol](/img/structure/B11861669.png)
3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a phenylpropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol typically involves multiple steps. . The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenylpropanol moiety can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the phenylpropanol moiety would yield an alkane.
Applications De Recherche Scientifique
3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of fine chemicals and as a building block for various organic compounds
Mécanisme D'action
The mechanism of action of 3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and phenylpropanol groups may play a role in binding to these targets, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)piperidine: A simpler compound with a similar piperidine ring structure.
N-tert-butoxycarbonyl-4-hydroxymethyl piperidine: A derivative used in organic synthesis.
Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate:
Uniqueness
3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol is unique due to the presence of both the hydroxymethyl group and the phenylpropanol moiety, which may confer specific biological activities and synthetic utility not found in simpler analogs.
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
3-[4-(hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol |
InChI |
InChI=1S/C15H23NO2/c17-11-14(13-4-2-1-3-5-13)10-15(12-18)6-8-16-9-7-15/h1-5,14,16-18H,6-12H2 |
Clé InChI |
XZHLZUXWGDZXQY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CC(CO)C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
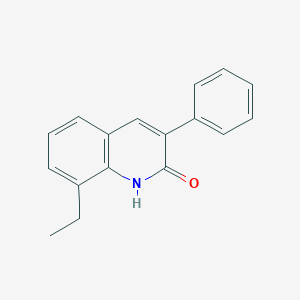
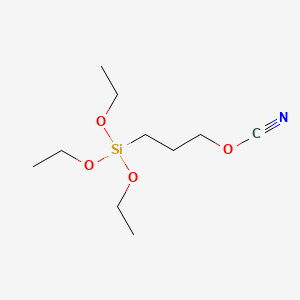

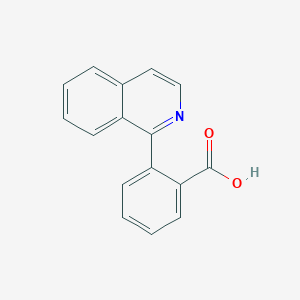

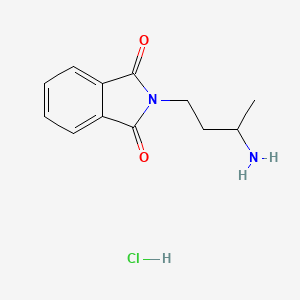

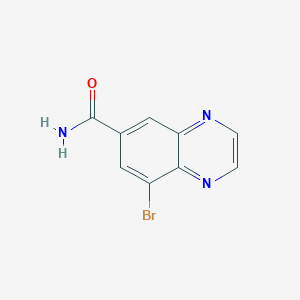

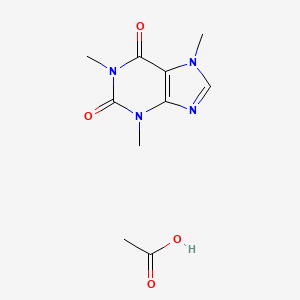
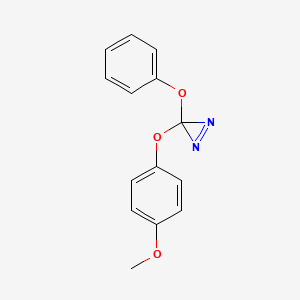
![3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11861660.png)

